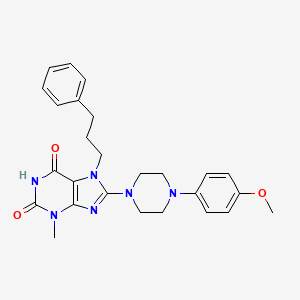

![molecular formula C24H25N3O3S B2688619 4-methyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide CAS No. 393834-46-3](/img/structure/B2688619.png)

4-methyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

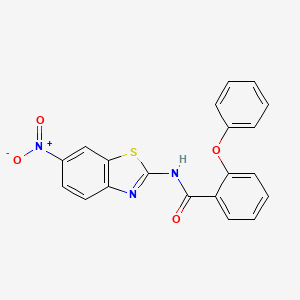

This compound is structurally characterized and is related to Imatinib, one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases . This polytopic molecule has been structurally characterized only in the form of its piperazin-1-ium salt .

Synthesis Analysis

A synthetic route for a similar compound was established, which involved reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material .Molecular Structure Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . It has been revealed that this flexible molecule realizes in crystals two main conformations .Chemical Reactions Analysis

The molecule has been structurally characterized only in the form of its piperazin-1-ium salt . It precipitated from a 1:10 mixture with arginine .Physical and Chemical Properties Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . It has been revealed that this flexible molecule realizes in crystals two main conformations .Applications De Recherche Scientifique

Histone Deacetylase Inhibition

- MGCD0103, a compound related to 4-methyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide, is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, showing promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Metabolic Pathway Research

- Studies on GDC-0449, a structurally similar compound, reveal extensive metabolism in animals, with major pathways including oxidation followed by phase II glucuronidation or sulfation. This research provides insights into the metabolic fate and disposition of similar compounds (Yue et al., 2011).

Analytical Chemistry

- In the field of analytical chemistry, nonaqueous capillary electrophoresis has been used to separate imatinib mesylate and related substances, including compounds similar to this compound. This method is effective for quality control in pharmaceuticals (Ye et al., 2012).

Drug Discovery and Development

- In drug discovery, compounds like this compound are used as scaffolds to develop novel drugs. For instance, the synthesis of metal complexes with such compounds can potentially enhance biological and catalytic activities in pharmaceutical and chemical industries (Orie et al., 2021).

Neuroleptic Activity

- Research into N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfonamidobenzamides, closely related to the chemical , has demonstrated potent dopamine receptor blockade, indicating potential neuroleptic activity. This highlights the compound's potential in neuroscience and pharmacology (Ogata et al., 1984).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3S/c1-18-7-9-19(10-8-18)24(28)26-21-11-13-22(14-12-21)31(29,30)27-16-3-2-6-23(27)20-5-4-15-25-17-20/h4-5,7-15,17,23H,2-3,6,16H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBHDAIVIYGGGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2688540.png)

![methyl 4-[({2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2688544.png)

![Tert-butyl 4-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2688546.png)

![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-nitrobenzamide](/img/structure/B2688547.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2688550.png)

![1-[N'-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide](/img/structure/B2688552.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2688554.png)

![4-amino-1-(2,2-difluoroethyl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2688556.png)